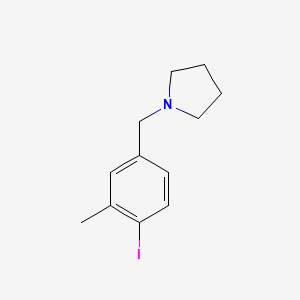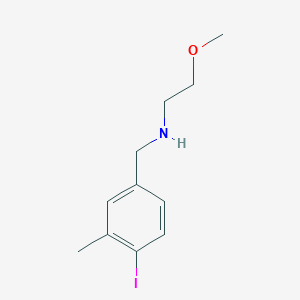
(4-Iodo-3-methyl-benzyl)-(2-methoxy-ethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Iodo-3-methyl-benzyl)-(2-methoxy-ethyl)-amine: is an organic compound that features a benzylamine structure substituted with an iodine atom at the 4-position and a methyl group at the 3-position of the benzene ring, along with a 2-methoxyethyl group attached to the amine nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodo-3-methyl-benzyl)-(2-methoxy-ethyl)-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodo-3-methylbenzyl chloride and 2-methoxyethylamine.
Nucleophilic Substitution Reaction: The 4-iodo-3-methylbenzyl chloride undergoes a nucleophilic substitution reaction with 2-methoxyethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired this compound in high purity.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-Iodo-3-methyl-benzyl)-(2-methoxy-ethyl)-amine can undergo oxidation reactions to form corresponding imines or amides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form secondary amines or primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used for this purpose.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.
Major Products Formed:
Oxidation: Imines, amides.
Reduction: Secondary amines, primary amines.
Substitution: Various substituted benzylamines.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (4-Iodo-3-methyl-benzyl)-(2-methoxy-ethyl)-amine can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a biological probe to study enzyme activity and receptor binding due to its unique structural features.
Medicine:
Drug Development: The compound’s structural similarity to certain bioactive molecules makes it a potential candidate for drug development, particularly in the fields of oncology and neurology.
Industry:
Material Science: this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Iodo-3-methyl-benzyl)-(2-methoxy-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target proteins, leading to changes in their activity or conformation. The iodine atom and methoxyethyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(4-Iodo-3-methyl-benzyl)-(2-ethoxy-ethyl)-amine: Similar structure but with an ethoxy group instead of a methoxy group.
(4-Iodo-3-methyl-benzyl)-(2-methoxy-propyl)-amine: Similar structure but with a propyl group instead of an ethyl group.
(4-Iodo-3-methyl-benzyl)-(2-methoxy-ethyl)-amine hydrochloride: The hydrochloride salt form of the compound.
Uniqueness:
Structural Features: The presence of both iodine and methoxyethyl groups in this compound provides unique chemical and physical properties compared to similar compounds.
Reactivity: The compound’s reactivity in various chemical reactions, such as oxidation, reduction, and substitution, distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-[(4-iodo-3-methylphenyl)methyl]-2-methoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16INO/c1-9-7-10(3-4-11(9)12)8-13-5-6-14-2/h3-4,7,13H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTPYWDSWPLUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNCCOC)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
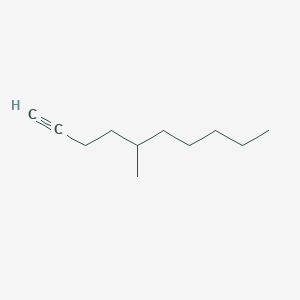


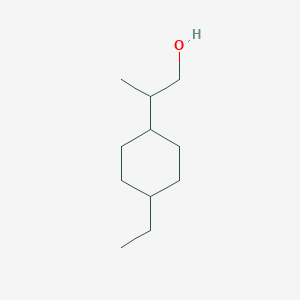
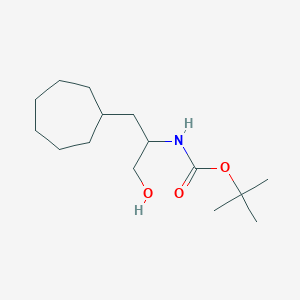
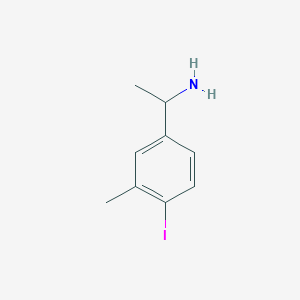
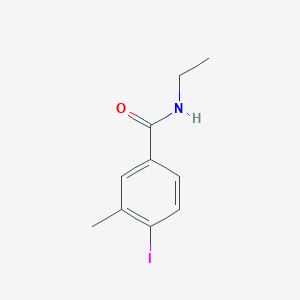
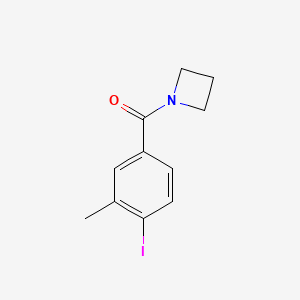
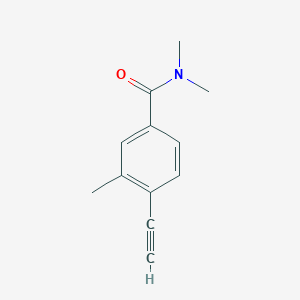
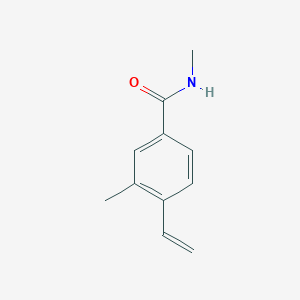
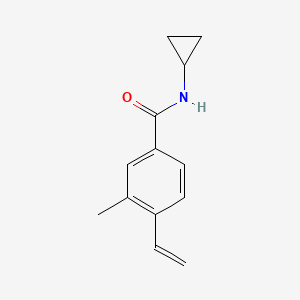
amine](/img/structure/B8151753.png)
![N-[(4-Iodo-3-methylphenyl)methyl]oxetan-3-amine](/img/structure/B8151759.png)
